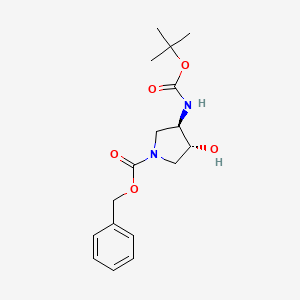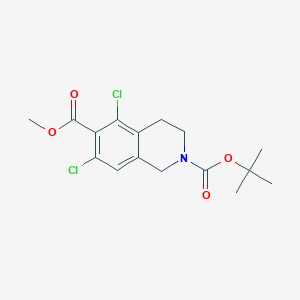
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95% (hereafter referred to as 2-PED) is an organic compound that has recently become of great interest to the scientific community. It has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. 2-PED is a heterocyclic compound that has been synthesized with a range of methods and is known for its stability and solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Wirkmechanismus
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Biochemical and Physiological Effects
2-PED has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-PED can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition has been linked to anti-inflammatory effects. In addition, 2-PED has been found to have antioxidant activity, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-PED in laboratory experiments has several advantages. 2-PED is a stable and soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive to produce, which makes it a cost-effective choice for laboratory experiments. However, 2-PED is not suitable for use in medical applications due to its potential toxicity.
Zukünftige Richtungen
The potential applications of 2-PED are vast and are still being explored. Some possible future directions for 2-PED research include the development of new drugs, the exploration of its anti-inflammatory and antioxidant properties, and the use of 2-PED as a scaffold for the synthesis of other molecules. Additionally, further research is needed to explore the potential toxicity of 2-PED and to identify any possible adverse effects.
Synthesemethoden
2-PED can be synthesized in a variety of ways, depending on the desired purity and yield. The most commonly used method for producing 2-PED is the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid. This reaction is carried out at room temperature, and the resulting product is a 95% pure 2-PED. Other methods for producing 2-PED include the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid, and the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in acetic anhydride.
Eigenschaften
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-14(11-6-2-1-3-7-11)17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAAYHIMWHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)



![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)


![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)


